molecular formula C8H10BrNO2 B1522314 (2-Amino-5-bromo-3-methoxyphenyl)methanol CAS No. 953039-12-8

(2-Amino-5-bromo-3-methoxyphenyl)methanol

Cat. No.: B1522314
CAS No.: 953039-12-8
M. Wt: 232.07 g/mol
InChI Key: YGHNIDQXQUBJBM-UHFFFAOYSA-N
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Description

(2-Amino-5-bromo-3-methoxyphenyl)methanol: is an organic compound characterized by its molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol. This compound features a bromine atom, an amino group, and a methoxy group attached to a benzene ring, with a methanol group attached to the benzene ring. It is a pale-yellow to yellow-brown solid with a melting point of 2-8°C.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the bromination of (2-amino-3-methoxyphenyl)methanol followed by subsequent reactions to introduce the bromine atom. The reaction conditions typically involve the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of automated reactors and continuous flow processes to ensure consistency and efficiency. The production process is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

(2-Amino-5-bromo-3-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in aqueous or organic solvents.

  • Reduction: LiAlH4, in ether solvents.

  • Substitution: NaOH, in aqueous or alcoholic solutions.

Major Products Formed:

  • Oxidation: (2-Amino-5-bromo-3-methoxyphenyl)carboxylic acid or ketone.

  • Reduction: (2-Amino-5-bromo-3-methoxyphenyl)amine.

  • Substitution: (2-Amino-5-methoxyphenyl)alkyl derivatives.

Scientific Research Applications

(2-Amino-5-bromo-3-methoxyphenyl)methanol: has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its potential biological activities, such as antimicrobial, antiviral, and antioxidant properties.

  • Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development for treating various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Amino-5-bromo-3-methoxyphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-Amino-5-bromo-3-methoxyphenyl)methanol: can be compared with other similar compounds, such as:

  • (2-Amino-5-bromophenyl)methanol: Similar structure but lacks the methoxy group.

  • (2-Amino-3-methoxyphenyl)methanol: Similar structure but lacks the bromine atom.

  • (2-Amino-5-bromo-3-hydroxyphenyl)methanol: Similar structure but has a hydroxyl group instead of a methoxy group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

(2-amino-5-bromo-3-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNIDQXQUBJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674302
Record name (2-Amino-5-bromo-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-12-8
Record name 2-Amino-5-bromo-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953039-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-bromo-3-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-5-bromo-3-methoxybenzoic acid (20.0 g, 81.30 mmol) is suspended in 250 mL THF, cooled to 0° C. and combined with borane-THF complex (315 mL, 0.315 mol). The reaction mixture is stirred for 5 d at 20° C. and then combined with 10 mL EtOH, stirred for 15 min and then stirred into 250 mL water. The mixture is extracted 3× with DCM, the combined organic phases are dried and the solvent is eliminated in vacuo. The crude product is suspended in DCM and extracted 2× with 400 mL 1 N hydrochloric acid. The combined aqueous phases are adjusted to pH 5-6 with potassium carbonate, the precipitate formed is filtered off and (2-amino-5-bromo-3-methoxy-phenyl)-methanol (HPLC-MS: tRet.=1.41 min, MS(M+H)+=232/234; method FEC3) is obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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